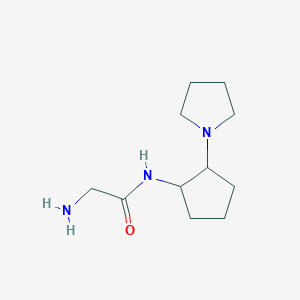
2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and catalysts is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrolidine ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions and various oxidants for oxidation reactions . The reaction conditions are typically mild and metal-free, making them suitable for large-scale synthesis .
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Scientific Research Applications
2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, it has shown potential as an antibacterial and antioxidative agent . Additionally, it is used in the development of drugs targeting various enzymes and receptors .
Mechanism of Action
The mechanism of action of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to different biological profiles and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines, which also feature a pyrrolidine ring . These compounds share similar pharmacological activities and are used in the development of drugs targeting various biological pathways .
Uniqueness: What sets 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide apart is its unique structural properties, such as the non-planarity of the pyrrolidine ring and its ability to efficiently explore the pharmacophore space . These properties contribute to its potential as a versatile scaffold for drug discovery and development.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylcyclopentyl)acetamide |
InChI |
InChI=1S/C11H21N3O/c12-8-11(15)13-9-4-3-5-10(9)14-6-1-2-7-14/h9-10H,1-8,12H2,(H,13,15) |
InChI Key |
NSQGPBFSHAZUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCCC2NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


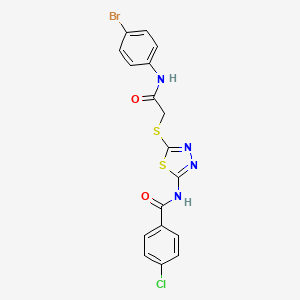
![2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14872072.png)


![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14872086.png)
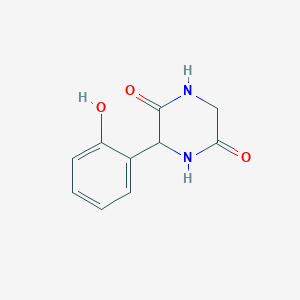
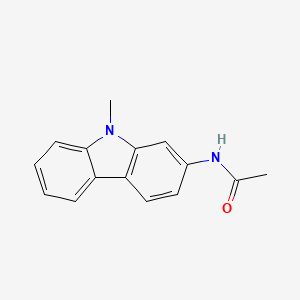

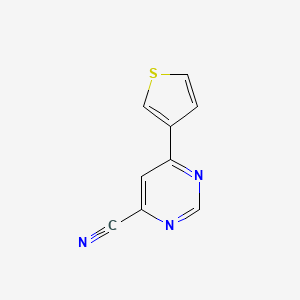
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B14872125.png)

![2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872130.png)
![N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14872149.png)
